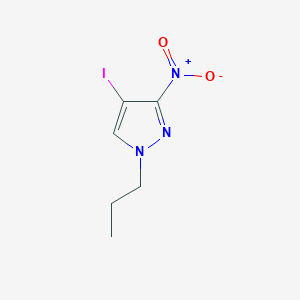

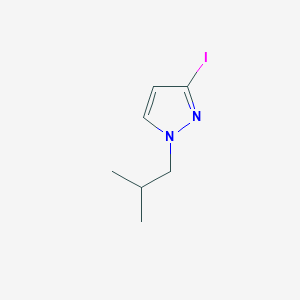

![molecular formula C31H27N B3047214 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 135499-88-6](/img/structure/B3047214.png)

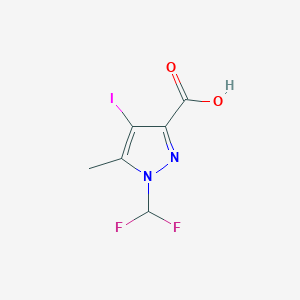

7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Overview

Description

7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, also known as DPT-CPI, is an organic compound . It appears as a white to pale yellow solid . This compound has potential applications in scientific research, particularly in drug discovery, material science, and organic synthesis studies.

Synthesis Analysis

The synthesis of DPT-CPI is relatively complex and involves several synthetic steps . A common preparation method involves a hydrogenation reduction reaction. In this process, 1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)-Cyclopento[b]Indole is reacted with 2,2-diphenylethylene to produce DPT-CPI .Molecular Structure Analysis

The molecular formula of DPT-CPI is C32H29N . This compound is part of the indole family, which consists of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indoles, including DPT-CPI, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds . Indole-based compounds are important due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

DPT-CPI has a molar mass of 427.58 g/mol . It has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 569.7±50.0 °C . The compound’s flash point is 254.183°C, and it has a predicted pKa of 1.90±0.20 . DPT-CPI has good solubility in organic solvents, but its solubility in water is low .Scientific Research Applications

Charge-Transporting Materials for OLEDs

The compound is used in the synthesis of polymers that serve as charge-transporting materials for Organic Light Emitting Diodes (OLEDs) . These polymers represent amorphous materials with glass transition temperatures of 91–109°C and thermal decomposition starting above 307°C . A green OLED device containing a hole-transporting layer of this compound exhibited the best overall performance with a driving voltage of 4.0 V, maximum photometric efficiency of 2.8 cd/A and maximum brightness of about 4200 cd/m² .

Building Block in Cycloaddition Reactions

Indole, a key component of the compound, has emerged as a versatile building block in cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . This makes the compound valuable in the synthesis of diverse heterocyclic frameworks, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .

Synthesis of Complex Heterocyclic Scaffolds

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions, which have emerged as powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures .

Future Directions

DPT-CPI has diverse applications in scientific research. Its unique structure offers potential for drug discovery, material science, and organic synthesis studies. It is widely used in organic optoelectronic devices, such as organic light-emitting diodes (OLED) and organic solar cells (OPV) . It can also be used as a photosensitizer in laser printing and lithography processes . Furthermore, DPT-CPI can be used as dye molecules, with some coloring properties, and can be applied to the dyeing process of fibers, polymers, and paper .

properties

IUPAC Name |

7-(2,2-diphenylethenyl)-4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)21-23-19-20-31-29(22-23)27-17-10-18-30(27)32(31)26-15-8-3-9-16-26/h1-9,11-16,19-22,27,30H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSAHMCGJDNDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609214 | |

| Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |

CAS RN |

135499-88-6 | |

| Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

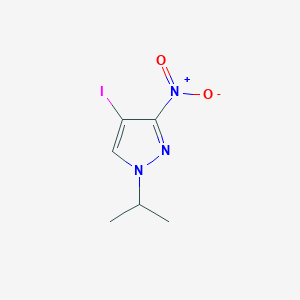

![4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047138.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3047139.png)

![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)

![4-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047151.png)